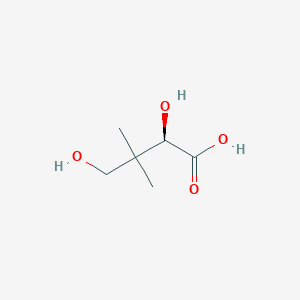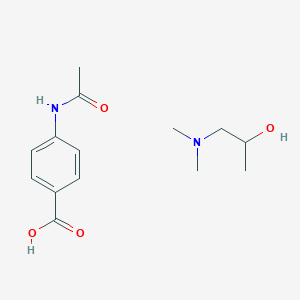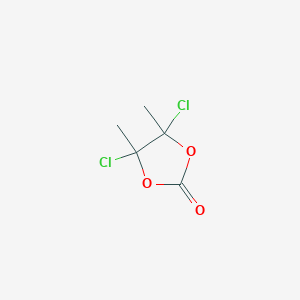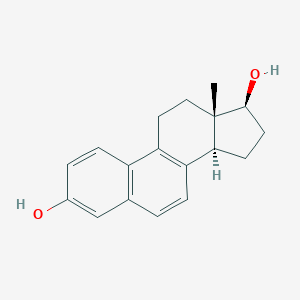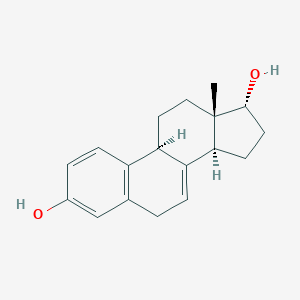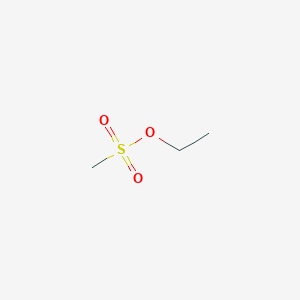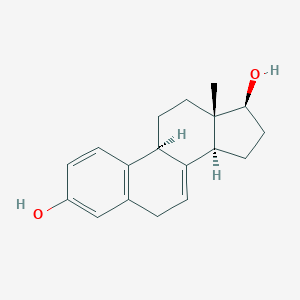
2-Amino-2-phenylacetic acid
Vue d'ensemble
Description
2-Amino-2-phenylacetic acid, also known as this compound, is a non-proteinogenic alpha amino acid. It is structurally related to alanine, but with a phenyl group replacing the methyl group. This compound is a white solid and exhibits some biological activity .
Mécanisme D'action
Target of Action
2-Amino-2-phenylacetic acid, also known as 2-Phenylglycine, is a natural compound that has been identified as a selective inhibitor of cyclooxygenase 2 (COX-2) . It is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
The compound exhibits anti-inflammatory activity by inhibiting COX-2 at low concentrations . It has been shown to be less potent than aspirin in inhibiting COX-1 .
Biochemical Pathways
2-Phenylglycine is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid (PAA) pathway, which it is part of, mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity . This pathway enables microbes to utilize various aromatic compounds with high efficiency .
Result of Action
The molecular and cellular effects of 2-Phenylglycine’s action are primarily its anti-inflammatory activity due to the inhibition of COX-2 . It also plays a role in the treatment of acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Analyse Biochimique
Biochemical Properties
2-Amino-2-phenylacetic acid interacts with various enzymes and proteins. It has been shown to inhibit COX-2, an enzyme involved in inflammation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby reducing its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its anti-inflammatory activity. By inhibiting COX-2, it can reduce the production of pro-inflammatory prostaglandins, thereby influencing cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with COX-2. It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of these inflammatory molecules .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented. It is known that the compound is relatively stable and does not readily degrade. Its effects on cellular function, such as its anti-inflammatory activity, are likely to persist as long as the compound is present .
Metabolic Pathways
It is known that the compound can inhibit COX-2, suggesting that it may interact with metabolic pathways involving arachidonic acid and prostaglandins .
Transport and Distribution
Given its small size and polarity, it is likely to be able to diffuse across cell membranes and distribute throughout tissues .
Subcellular Localization
Given its role as an inhibitor of COX-2, it is likely to be found in the cytoplasm where this enzyme is located .
Méthodes De Préparation
2-Amino-2-phenylacetic acid can be synthesized through several methods:
Amino Cyanation (Strecker Synthesis): This method involves the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Reductive Amination of Phenylglyoxylic Acid: This method involves the reduction of phenylglyoxylic acid in the presence of ammonia.
From Glyoxal: Another method involves the reaction of glyoxal with ammonia and a reducing agent.
Analyse Des Réactions Chimiques
2-Amino-2-phenylacetic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form phenylglyoxylic acid.
Reduction: It can be reduced to form phenylalanine.
Substitution: It can undergo substitution reactions to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include phenylglyoxylic acid, phenylalanine, and various substituted derivatives .
Applications De Recherche Scientifique
2-Amino-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein structure.
Industry: It is used in the production of various chemicals and materials.
Comparaison Avec Des Composés Similaires
2-Amino-2-phenylacetic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Phenylalanine: An essential amino acid with a similar structure but different biological activity.
Phenylglyoxylic Acid: An oxidation product of this compound with different chemical properties.
Phenylglycinamide: A derivative of this compound with different reactivity.
Propriétés
IUPAC Name |
2-amino-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862455 | |
| Record name | DL-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phenylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
115 mg/mL at 100 °C | |
| Record name | 2-Phenylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2835-06-5, 2935-35-5, 69-91-0 | |
| Record name | DL-Phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenylgycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Phenylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Phenylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLGLYCINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S7ZZ1KHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
| Record name | 2-Phenylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Phenylglycine has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.
A: Yes, various spectroscopic techniques have been employed to characterize 2-Phenylglycine and its derivatives. For instance, proton NMR analysis was used to investigate the conformation of N-benzoyl-2-phenylglycine derivatives, revealing that they exist exclusively in the trans rotameric conformation in solution. [] UV-visible spectroscopy, in conjunction with chemometric analysis, has been used to determine the enantiomeric composition of 2-Phenylglycine in cyclodextrin guest-host complexes. []
A: Research on N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors revealed that the S-enantiomers exhibited significantly higher potency compared to their corresponding R-enantiomers. The extent of this enantioselectivity varied depending on the substituents on the aromatic ring. [, ]
A: Studies comparing N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors showed that N-methyl and N-phenyl substitutions had minimal impact on the inhibitory activity of N-(phenylsulfonyl) amino acids. Conversely, similar substitutions in the N-benzoyl series, particularly N-phenyl, led to a notable increase in inhibitory activity. []
A: Investigation of N-(phenylsulfonyl)anthranilic acids, where an aromatic ring is directly incorporated into the glycine side chain, showed that these compounds generally exhibited lower inhibitory activity against aldose reductase compared to the corresponding N-(phenylsulfonyl)glycines. This suggests that direct incorporation of an aromatic ring in this manner can decrease the affinity for aldose reductase. []
A: Research indicates that silica aerogels functionalized with chelate complexes of palladium and 2-Phenylglycine derivatives can exhibit catalytic activity. These aerogels demonstrated catalytic activity in hydrogenation reactions of C=C, C≡C, and C=O bonds, with the activity and selectivity dependent on the specific structure of the amino acid complex. []
A: Studies on D,L-2-Phenylglycine alkyl esters have shown anti-inflammatory, analgesic, and spasmolytic activities in various animal models. These compounds demonstrated efficacy against carrageenan, dextran, and kaolin-induced edema in rats and inhibited granuloma development. [, ]
A: High-performance liquid chromatography (HPLC) is a commonly used technique. For instance, 2-Phenylglycine inhibitors were derivatized with R-α-methylbenzylamine, and the resulting diastereomers were separated using normal-phase HPLC with a silica stationary phase and mixtures of methanol, ethanol, or acetonitrile in chloroform. []
A: One approach involves using UV-visible spectroscopy in conjunction with chemometric analysis of cyclodextrin guest-host complexes. Multivariate analysis of spectral data from solutions containing 2-phenylglycine/β-cyclodextrin complexes allowed for the prediction of enantiomeric purity with good accuracy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




